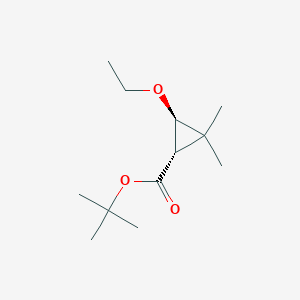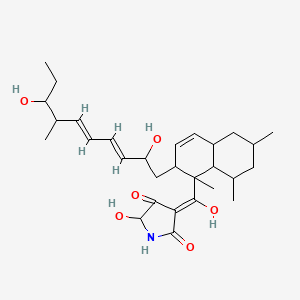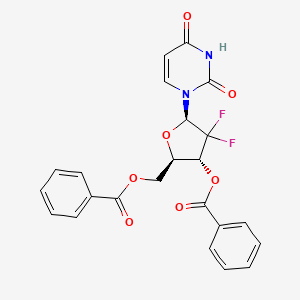
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related difluorinated compounds often involves intricate chemical reactions, including the addition of difluorocarbene to unsaturated nucleoside derivatives, as illustrated by Nowak and Robins (2007) in their work on synthesizing 3'-deoxynucleosides with 2-oxabicyclo[3.1.0]hexane sugar moieties (Nowak & Robins, 2007). This method demonstrates the complexity and innovation required in synthesizing difluorinated nucleosides.
Molecular Structure Analysis
The molecular structure of such difluorinated compounds is pivotal in determining their reactivity and potential applications. X-ray crystallography and NMR techniques are commonly employed to elucidate these structures, providing insights into their geometric configuration and electronic properties. For example, studies on related fluorinated compounds have shown how molecular structure influences their physical and chemical behavior, including their solubility, stability, and reactivity towards other compounds.
Chemical Reactions and Properties
Difluorinated nucleosides undergo various chemical reactions, influenced by their unique molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity, making it susceptible to nucleophilic attacks or facilitating electron-withdrawing effects, which can alter its chemical behavior. The synthesis and reactivity of 5-Selenocyanato and 5-trifluoromethanesulfonyl derivatives of 2'-deoxyuridine by Makurat et al. (2018) provide an example of how fluorine substitutions can affect nucleoside chemistry, offering insights into potential chemical reactions of 2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate (Makurat et al., 2018).
Aplicaciones Científicas De Investigación
Application 1: Cancer Research
- Scientific Field: Cancer Research .
- Summary of the Application: “2’,2’-Difluoro-2’-deoxyuridine” is an active metabolite of the anticancer nucleoside analog gemcitabine . Gemcitabine is an important anticancer drug that has been approved for the treatment of non–small cell lung, pancreatic, bladder, and breast cancers .
- Methods of Application: Gemcitabine is extensively metabolized to 2’,2’-Difluoro-2’-deoxyuridine by cytidine deaminase in the liver . This has limited gemcitabine use to the parenteral route .
- Results or Outcomes: The study found that coadministration of 3,4,5,6-Tetrahydrouridine (THU), a potent cytidine deaminase inhibitor, enables oral dosing of gemcitabine and warrants clinical testing . Oral gemcitabine treatment would be easier and cheaper, potentially prolong gemcitabine exposure, and enable exploration of administration schedules considered impractical by the intravenous route .
Application 2: Antiviral Research
- Scientific Field: Antiviral Research .
- Summary of the Application: This compound is used in the treatment of viral infections . It exhibits antiviral activity against a broad range of viruses including herpes simplex virus and varicella-zoster virus .
- Results or Outcomes: The compound has been found to be effective against a variety of viruses, suggesting potential for broad-spectrum antiviral activity .
Application 3: Drug Synthesis
- Scientific Field: Drug Synthesis .
- Summary of the Application: This compound is used in the synthesis of gemcitabine hydrochloride, an anticancer drug .
- Methods of Application: The compound is converted to the corresponding nucleoside using ammonium hydroxide in a polar and preferably protic solvent to obtain β-2’-deoxy-2’,2’-difluorocytidine . This is then converted to gemcitabine hydrochloride .
- Results or Outcomes: The resulting gemcitabine hydrochloride is effective against non-small cell lung cancer, pancreatic cancer, bladder cancer, and breast cancer .
Application 4: Pharmacokinetics Research
- Scientific Field: Pharmacokinetics Research .
- Summary of the Application: This compound is used in research to understand the pharmacokinetics, metabolism, and bioavailability of gemcitabine . The study investigates the ability of 3,4,5,6-Tetrahydrouridine (THU), a potent cytidine deaminase inhibitor, to decrease elimination and first-pass effect by cytidine deaminase, thereby enabling oral dosing of gemcitabine .
- Methods of Application: Mice were dosed with 100 mg/kg gemcitabine intravenously or orally with or without 100 mg/kg THU intravenously or orally . At specified times between 5 and 1,440 min, mice were euthanized. Gemcitabine, its metabolite, and THU concentrations were quantitated in plasma and urine .
- Results or Outcomes: Coadministration of THU substantially increased oral bioavailability of gemcitabine . Oral gemcitabine treatment would be easier and cheaper, potentially prolong gemcitabine exposure, and enable exploration of administration schedules considered impractical by the intravenous route .
Application 5: Biomedical Compound
- Scientific Field: Biomedical Research .
- Summary of the Application: This compound is used in the treatment of viral infections . It exhibits antiviral activity against a broad range of viruses including herpes simplex virus and varicella-zoster virus .
- Results or Outcomes: The compound has been found to be effective against a variety of viruses, suggesting potential for broad-spectrum antiviral activity .
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSVRWFIIMWGLT-HGHGUNKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


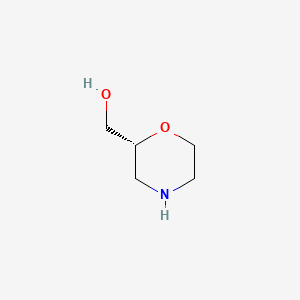
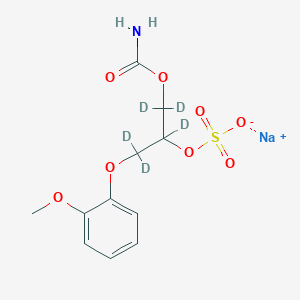
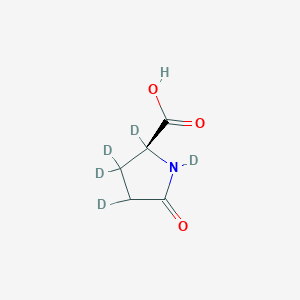
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)
